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molecular formula C16H10ClNO2 B1623624 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride CAS No. 101081-39-4

2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride

Cat. No. B1623624
M. Wt: 283.71 g/mol
InChI Key: UPEYERXRFVNLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486962B2

Procedure details

To an ice-cold solution of oxo-(2-phenyl-indolizin-3-yl)-acetyl chloride (0.5 g, 1.76 mmol) and p-toludine (0.21 g, 1.94 mmol) in dichloromethane (10 ml) was added triethylamine (0.5 ml, 3.52 mmol). The reaction mixture was stirred at room temperature for 1 hr. The solvent was evaporated under vacuum. Column chromatography on silica gel afforded 2-oxo-2-(2-phenyl-indolizin-3-yl)-N-p-tolyl-acetamide (0.4 g, 65%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:6]1[N:14]2[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]2)=[CH:8][C:7]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:3](Cl)=[O:4].C([N:23]([CH2:26][CH3:27])CC)C>ClCCl>[O:1]=[C:2]([C:6]1[N:14]2[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]2)=[CH:8][C:7]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:3]([NH:23][C:26]1[CH:27]=[CH:8][C:7]([CH3:15])=[CH:6][CH:2]=1)=[O:4]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C(C(=O)Cl)C1=C(C=C2C=CC=CN12)C1=CC=CC=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(C(=O)NC1=CC=C(C=C1)C)C1=C(C=C2C=CC=CN12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 128.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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